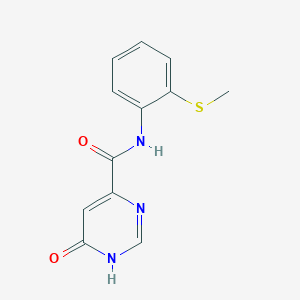

6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties, including anti-inflammatory and neuroprotective effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide typically involves the following steps:

Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives under acidic or basic conditions.

Introduction of the hydroxy group: This step involves the hydroxylation of the pyrimidine ring, which can be carried out using reagents like hydrogen peroxide or other oxidizing agents.

Attachment of the N-(2-(methylthio)phenyl) group: This step involves the nucleophilic substitution reaction where the pyrimidine ring is reacted with 2-(methylthio)aniline under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Hydrogen gas with a catalyst, sodium borohydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Amines.

Substitution products: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

6-Hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide has been investigated for its potential as a therapeutic agent in various diseases:

- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. In vitro studies have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Neuroprotective Properties : The compound has demonstrated neuroprotective effects in models of neurodegenerative diseases. Preliminary studies suggest it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in conditions such as Alzheimer's disease.

- Antiviral Activity : Similar compounds have shown promise as inhibitors of viral replication, particularly against HIV integrase. This suggests potential applications in antiviral therapies, although specific studies on this compound are still needed to confirm these effects.

Biological Studies

The interactions of this compound with biological targets are crucial for understanding its mechanism of action:

- Enzyme Interactions : Studies indicate that the compound may interact with specific enzymes involved in inflammatory pathways, which could elucidate its anti-inflammatory mechanisms .

- Cell Proliferation Inhibition : In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting potential anticancer applications. For instance, it demonstrated significant cytotoxicity against A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values indicating effective growth inhibition.

Case Study 1: Anti-inflammatory Effects

In a controlled study evaluating the anti-inflammatory effects of this compound:

- Methodology : The study utilized carrageenan-induced paw edema models in rats.

- Results : The compound significantly reduced edema compared to control groups, supporting its potential as an anti-inflammatory agent.

Case Study 2: Neuroprotection

A study focused on the neuroprotective effects of this compound involved:

- Methodology : Neuronal cultures were treated with oxidative stress-inducing agents.

- Results : Treatment with this compound resulted in reduced cell death and preserved neuronal integrity, indicating its potential utility in neurodegenerative disease therapies.

Mécanisme D'action

The mechanism of action of 6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Anti-inflammatory effects: Inhibition of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α.

Neuroprotective effects: Inhibition of endoplasmic reticulum stress, apoptosis, and the nuclear factor κB inflammatory pathway.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide: Known for its anti-inflammatory and neuroprotective properties.

Triazole-pyrimidine hybrids: Exhibit neuroprotective and anti-neuroinflammatory properties.

Indole derivatives: Known for their antiviral, anti-inflammatory, and anticancer activities.

Uniqueness

This compound is unique due to its specific combination of a hydroxy group, a methylthio group, and a pyrimidine ring, which contributes to its distinct pharmacological profile .

Activité Biologique

6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a hydroxyl group at the 6-position and an N-(2-(methylthio)phenyl) group at the 4-position, which contribute to its unique chemical properties and biological effects.

- Molecular Formula : C12H12N2O2S

- Molecular Weight : 261.30 g/mol

Biological Activities

Research indicates that this compound exhibits significant anti-inflammatory and neuroprotective properties. These activities suggest its potential applications in treating neurodegenerative diseases and inflammatory conditions. Additionally, similar compounds have shown promise as inhibitors of viral replication, particularly against HIV integrase, indicating potential antiviral applications .

The compound's biological activity is believed to be mediated through interactions with specific enzymes involved in inflammatory pathways and viral replication processes. Preliminary studies suggest that it may inhibit key signaling pathways associated with inflammation, such as the NF-κB pathway .

Anti-Cancer Activity

A study on pyrimidine carboxamide derivatives, including compounds structurally related to this compound, demonstrated significant cytotoxicity against various cancer cell lines. The synthesized derivatives were evaluated using the MTT assay against six cancer cell lines, including A549 (lung), DU145 (prostate), and MCF-7 (breast). Notably, compounds showed decent cytotoxic profiles compared to the standard drug doxorubicin .

| Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|---|

| 5f | A549 | 0.123 | Better |

| 5d | DU145 | 0.145 | Comparable |

| 5l | MCF-7 | 0.129 | Comparable |

Anti-Inflammatory Activity

In vitro studies have indicated that compounds similar to this compound can significantly inhibit pro-inflammatory cytokines. For instance, compounds were shown to downregulate the expression of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting a strong anti-inflammatory effect .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. Initial steps often include the condensation of S-methylisothiourea hemisulfate with diethyl ethoxymethylenemalonate, followed by various coupling reactions to introduce the desired functional groups .

Future Directions

Further research is needed to elucidate the precise mechanisms of action for this compound and its derivatives. Investigations into its pharmacokinetics, toxicity profiles, and long-term efficacy are essential for establishing its viability as a therapeutic agent.

Propriétés

IUPAC Name |

N-(2-methylsulfanylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c1-18-10-5-3-2-4-8(10)15-12(17)9-6-11(16)14-7-13-9/h2-7H,1H3,(H,15,17)(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWJQFLIACXETR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.